Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate is a synthetic compound that belongs to a class of piperazine derivatives. This compound features a piperazine moiety linked to an acrylic acid derivative, specifically incorporating a 4-hydroxy-3-methoxyphenyl group. It is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
This compound can be classified under various categories based on its structure and functional groups:
The synthesis of Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate can be approached through several methods, often involving the reaction of piperazine with appropriate acylating agents.
The molecular formula for Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation includes:
Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate can undergo several chemical reactions:
The mechanism of action for Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate is not fully elucidated but may involve:
Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential roles in various scientific fields. Further research is warranted to fully explore its capabilities and applications in medicinal chemistry and materials science.
Piperazine derivatives have established themselves as privileged scaffolds in medicinal chemistry, with over 100 FDA-approved drugs incorporating this motif since the 1950s. The piperazine ring's remarkable versatility stems from its balanced physicochemical properties: pKa values between 6.8–9.6 enable salt formation for improved solubility, while the two nitrogen atoms serve as hydrogen bond acceptors that enhance target engagement [5]. Analysis of FDA approvals (2011–2023) reveals that piperazine-containing drugs span diverse therapeutic categories, with oncology and central nervous system disorders being predominant. Notable examples include palbociclib (CDK4/6 inhibitor for breast cancer), vortioxetine (multimodal antidepressant), and brexpiprazole (antipsychotic) [5]. The synthetic flexibility of piperazine is equally remarkable – palladium-catalyzed Buchwald-Hartwig couplings, copper-mediated Ullmann reactions, and nucleophilic aromatic substitutions enable efficient decoration of the heterocyclic core [5]. This adaptability has positioned piperazine as a "molecular connector" that bridges pharmacophoric elements while optimizing drug-like properties. The approval trajectory demonstrates a significant shift toward structurally complex piperazine derivatives, with 60% of recent approvals featuring substitutions at both nitrogen atoms and/or carbon atoms within the ring [5].
Table 1: Key Identifiers of Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate
| Property | Value |
|---|---|
| CAS Registry Number | 171876-65-6 |
| Molecular Formula | C₁₄H₂₀N₂O₄ (PubChem) |
| C₁₈H₂₆O₄ (Supplier) | |
| Molecular Weight | 280.32 g/mol (PubChem) |
| 306.40 g/mol (Supplier) | |
| SMILES Notation | CCCCC(COC(=O)C=Cc1ccc(c(c1)OC)O)CC |
| IUPAC Name | Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate |
The 4-hydroxy-3-methoxyphenyl acrylate moiety represents a pharmaceutically significant fragment that imparts distinct electronic and steric properties to hybrid molecules. This catechol-like structure features three critical elements: (1) the phenolic hydroxyl group (pKa ~10) acts as a hydrogen bond donor, (2) the ortho-methoxy group provides steric protection against rapid glucuronidation, and (3) the α,β-unsaturated acrylate system enables Michael addition reactions and conjugation-dependent planarization [6] [7]. Molecular modeling studies demonstrate that the acrylate's planar conformation facilitates π-π stacking interactions with tyrosine residues in kinase binding pockets, while the methoxy group occupies hydrophobic subpockets inaccessible to simpler phenolic systems [7]. In rhodanine-piperazine hybrids developed as anticancer agents, the 3,4-oxygenated phenyl system enhanced VEGFR-2 binding affinity by 5–7 fold compared to unsubstituted analogs, primarily through hydrogen bonding with Cys919 in the ATP-binding site [6]. The electron-donating methoxy group further stabilizes the adjacent phenoxyl radical, contributing to the observed antioxidant activity in piperazine-benzofuran anti-TB hybrids where acrylate-containing compounds demonstrated DPPH radical scavenging IC₅₀ values of 13.39–50.33 μg/mL [4]. This dual functionality – target engagement and oxidative stress mitigation – positions this structural motif as a valuable component in multitarget drug design.
Table 2: Key Structural Features and Their Pharmacological Contributions
| Structural Feature | Molecular Properties | Pharmacological Contribution |
|---|---|---|
| Piperazine Ring | • pKa 6.8–9.6• Dual H-bond acceptors• Conformational flexibility | • Solubility enhancement• Target affinity modulation• Blood-brain barrier penetration |
| 4-Hydroxy Group | • pKa ~10• H-bond donor | • Antioxidant activity• Protein hydrogen bonding• Metal chelation |
| 3-Methoxy Group | • Steric bulk• Electron donation | • Metabolic stabilization• Hydrophobic pocket occupancy• Radical stabilization |
| Acrylate System | • Planar conformation• Michael acceptor | • π-π stacking interactions• Covalent binding potential• Extended conjugation |
Piperazine hybridization serves as a strategic approach to overcome the limitations of natural product therapeutics, particularly poor bioavailability and insufficient target selectivity. The piperazine ring functions as a "pharmacokinetic amplifier" when conjugated to bioactive scaffolds: its basic nitrogen atoms improve water solubility (cLogP reduction by 0.5–2.0 units), while the hydrophobic domains enhance membrane permeability [2] [5]. In chrysin-based sulfonylpiperazine hybrids, the piperazine linker reduced plasma protein binding by 15–25% compared to the parent flavonoid, significantly enhancing cellular uptake in SK-OV-3 ovarian cancer cells [2]. Computational analyses reveal that piperazine's conformational flexibility allows optimal positioning of pharmacophores within complex binding pockets – in oroxylin A-piperazine conjugates, the 4-carbon spacer between the flavonoid and N-methylpiperazine enabled simultaneous engagement with the ATP-binding site and allosteric pocket of CDK6, yielding derivatives with IC₅₀ values of 1.42–9.52 μM (5–20 fold improvement over the natural compound) [2].
The hybridization strategy also enables precise modulation of target selectivity profiles. Chalcone-piperazine hybrids demonstrate how linker length determines receptor specificity: derivatives with 3-atom spacers preferentially inhibit hCA I (25–43% inhibition at 10 μM), while those with 4-atom spacers shift selectivity toward A549 lung cancer cells (IC₅₀ = 0.19 μM) [2]. Molecular dynamics simulations of rhodanine-piperazine hybrids confirm that the piperazine ring samples multiple conformational states during HER2 binding, enabling adaptive interactions with Lys724 and Asp863 that account for the 12-fold selectivity over EGFR [6]. This dynamic binding mechanism, coupled with the fragment's favorable ADME properties, explains why over 33.6% of natural product-derived small molecule drugs approved between 1981–2019 incorporated piperazine hybridization [2].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8